molecular formula C9H10FNO2 B13558820 Methyl 4-amino-3-fluoro-5-methylbenzoate

Methyl 4-amino-3-fluoro-5-methylbenzoate

Cat. No.: B13558820
M. Wt: 183.18 g/mol
InChI Key: JOPWHGOZKXYEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-fluoro-5-methylbenzoate typically involves the esterification of 4-amino-3-fluoro-5-methylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-fluoro-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-fluoro-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-fluoro-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the amino group can participate in hydrogen bonding, influencing its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-fluoro-5-methylbenzoate
  • Methyl 4-amino-3-fluorobenzoate
  • Methyl 3-amino-5-fluorobenzoate

Uniqueness

Methyl 4-amino-3-fluoro-5-methylbenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of an amino group, a fluorine atom, and a methyl ester group in this particular arrangement provides distinct properties that can be leveraged in various applications.

Biological Activity

Methyl 4-amino-3-fluoro-5-methylbenzoate is an organic compound notable for its diverse biological activities, driven by its unique structural features. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula: C₈H₈FNO₂
  • Functional Groups: Methyl ester, amino group, and fluorine atom.

The presence of the amino group allows for hydrogen bonding with biological targets, while the fluorine atom enhances lipophilicity and modifies electronic properties, influencing interactions in biological systems.

The compound exhibits its biological activity through several mechanisms:

  • Enzymatic Interactions:
    • Acts as a substrate or inhibitor in enzymatic reactions, modulating enzyme function and regulation.
    • The amino group facilitates hydrogen bonding with enzymes and receptors, enhancing binding affinity.
  • Binding Affinity:
    • The fluorine atom may participate in halogen bonding interactions, further increasing the compound's binding affinity to specific biological targets .
  • Pharmacodynamics:
    • Research indicates that understanding these interactions could elucidate the pharmacodynamics of this compound, revealing its therapeutic potential in drug design.

Anticancer Activity

Studies have indicated potential anticancer properties of this compound. Similar compounds have been shown to inhibit cancer cell growth effectively. For instance, derivatives of related benzoate compounds have been reported to exhibit significant growth inhibition against various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for therapeutic applications in diseases such as cancer and metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 4-amino-3-bromo-5-methylbenzoateContains bromine; potentially different reactivityAnticancer activity reported
Methyl 4-amino-3-chloro-5-methylbenzoateContains chlorine; alters binding interactionsModerate enzyme inhibition
This compoundFluorine enhances lipophilicity and binding affinityNotable substrate/inhibitor role

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies:
    • In vitro assays demonstrated that this compound can inhibit specific enzyme activities critical for cancer cell proliferation. The IC₅₀ values indicate effective concentration levels for achieving significant inhibition .
  • Structure–Activity Relationship (SAR) Studies:
    • SAR analyses reveal that modifications to the compound’s structure can significantly impact its biological activity. For example, variations in halogen substituents (like fluorine vs. chlorine) affect binding affinity and inhibitory potency against target enzymes .
  • Synthetic Applications:
    • The compound has been utilized as a building block in synthetic organic chemistry, aiding in the development of more complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 4-amino-3-fluoro-5-methylbenzoate

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3

InChI Key

JOPWHGOZKXYEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.